5,8-Dimethylquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

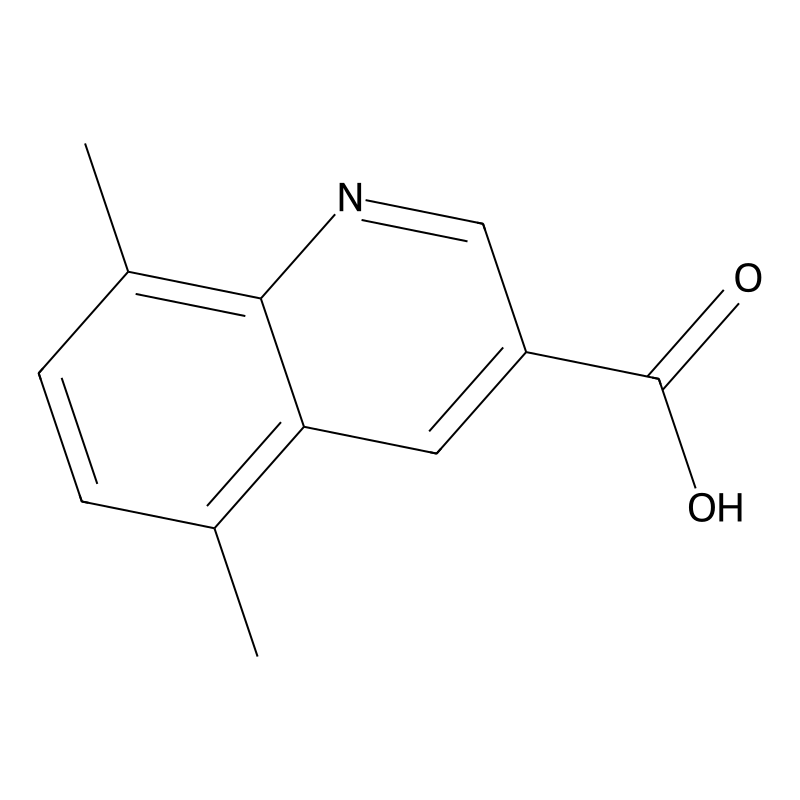

5,8-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 201.22 g/mol. This compound features a quinoline core structure, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of two methyl groups at positions 5 and 8, along with a carboxylic acid group at position 3, contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science .

Chemical Properties and Availability

Some resources describe 5,8-Dimethylquinoline-3-carboxylic acid's basic chemical properties, including its molecular formula (C12H11NO2) and CAS number (763893-29-4) [, ]. These resources also list it as a product available for purchase from chemical suppliers, often categorized for research purposes [, ].

Potential applications based on chemical structure

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding quinoline derivative.

- Electrophilic Aromatic Substitution: The electron-rich nature of the quinoline ring allows for substitution reactions, where electrophiles can be introduced at various positions on the ring .

Research indicates that 5,8-Dimethylquinoline-3-carboxylic acid exhibits various biological activities. It has been studied for its potential as an:

- Antimicrobial Agent: Some studies suggest activity against specific bacteria and fungi.

- Fluorescent Probe: Its photophysical properties make it suitable for use in fluorescence-based assays and imaging techniques.

- Ligand in Coordination Chemistry: It can form complexes with transition metals, which may exhibit catalytic properties .

Several synthetic routes have been developed for producing 5,8-Dimethylquinoline-3-carboxylic acid:

- Skraup Synthesis: This method involves the condensation of an aniline derivative with glycerol and an oxidizing agent to form the quinoline skeleton.

- Vilsmeier-Haack Reaction: This reaction utilizes formamide and phosphorus oxychloride to introduce the carboxylic acid group onto the quinoline structure.

- Methylation Reactions: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

5,8-Dimethylquinoline-3-carboxylic acid has several applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

- Fluorescent Sensors: Its ability to fluoresce makes it useful in designing optical sensors for detecting specific analytes .

Studies on the interactions of 5,8-Dimethylquinoline-3-carboxylic acid with biological molecules have shown that it can bind to proteins and nucleic acids, influencing their function. Its role as a ligand in coordination chemistry allows it to interact with metal ions, forming complexes that may exhibit unique catalytic properties. These interactions are critical for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 5,8-Dimethylquinoline-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

The presence of two methyl groups in 5,8-Dimethylquinoline-3-carboxylic acid enhances its electron-donating ability compared to other similar compounds, making it particularly valuable in electronic applications and as a fluorescent probe.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

5,8-Dimethylquinoline-3-carboxylic acid represents a heterocyclic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5,8-dimethylquinoline-3-carboxylic acid [2] [3]. This nomenclature reflects the precise positioning of functional groups within the quinoline framework, where two methyl substituents are located at positions 5 and 8 of the quinoline ring system, and a carboxylic acid functional group is positioned at the 3-carbon location [1].

The quinoline backbone exhibits a planar aromatic structure consisting of a benzene ring fused to a pyridine ring, creating a ten-membered heterocyclic system [1]. The molecular architecture demonstrates the characteristic features of quinoline derivatives, where the nitrogen atom occupies position 1 of the ring system, contributing to the compound's basic properties and electronic distribution [4] [5].

Molecular Formula and Weight Analysis

The molecular formula of 5,8-dimethylquinoline-3-carboxylic acid is C₁₂H₁₁NO₂ [6] [2] [7]. This empirical formula indicates the compound contains twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific structural configuration.

Table 1: Molecular Weight Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.22 g/mol [6] [8] [7] | |

| Average Mass | 201.225 [2] | |

| Monoisotopic Mass | 201.078979 [2] | |

| Exact Mass | 201.078979 [2] |

The molecular weight of 201.22 grams per mole reflects the sum of atomic masses for all constituent elements within the molecular structure [6] [8] [7]. The monoisotopic mass value of 201.078979 represents the exact mass calculated using the most abundant isotope of each element, providing precise mass spectrometric identification parameters [2].

Chemical Identification Parameters

Chemical Abstracts Service Registry Number and Database Identifiers

The primary Chemical Abstracts Service registry number for 5,8-dimethylquinoline-3-carboxylic acid is 763893-29-4 [6] [2] [8]. This unique numerical identifier serves as the definitive reference for the compound across chemical databases and regulatory systems worldwide.

Table 2: Database Identifiers

| Database | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 763893-29-4 [6] [2] [8] | |

| Molecular Design Limited Number | MFCD09787777 [6] [2] [9] | |

| ChemSpider Identification | 13455939 [2] | |

| PubChem Compound Identification | 14672834 [3] | |

| PubChem Substance Identification | 329773513 [10] |

Additional database identifiers include the Molecular Design Limited number MFCD09787777, which provides standardized chemical structure representation across multiple chemical information systems [6] [2] [9]. The ChemSpider identification number 13455939 enables cross-referencing within the Royal Society of Chemistry's chemical structure database [2].

Synonyms and Alternative Nomenclature

The compound is recognized under several synonymous names and alternative nomenclature systems. The primary systematic name 3-Quinolinecarboxylic acid, 5,8-dimethyl- represents an alternative International Union of Pure and Applied Chemistry-approved designation [2] [9]. Additional synonyms include the German nomenclature 5,8-Dimethyl-3-chinolincarbonsäure and the French designation Acide 5,8-diméthyl-3-quinoléinecarboxylique [2].

Table 3: Synonyms and Alternative Names

| Language/System | Name | Reference |

|---|---|---|

| English | 5,8-Dimethylquinoline-3-carboxylic acid [2] [1] | |

| English | 3-Quinolinecarboxylic acid, 5,8-dimethyl- [2] [9] | |

| German | 5,8-Dimethyl-3-chinolincarbonsäure [2] | |

| French | Acide 5,8-diméthyl-3-quinoléinecarboxylique [2] |

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier representation for 5,8-dimethylquinoline-3-carboxylic acid is InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) [1] [3] [10]. This standardized textual representation encodes the complete molecular structure, including atomic connectivity, hydrogen positioning, and stereochemical information.

The corresponding International Chemical Identifier Key is MXKOVYWLTMCDMM-UHFFFAOYSA-N [3] [10], providing a shortened, hashed version of the full International Chemical Identifier string for database indexing and rapid compound identification.

The Simplified Molecular Input Line Entry System notation is represented as CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O [3] or alternatively as Cc1ccc(C)c2ncc(cc12)C(O)=O [10]. This linear notation system enables computational processing and chemical structure searching across databases.

Table 4: Chemical Notation Systems

| Notation Type | Value | Reference |

|---|---|---|

| International Chemical Identifier | InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) [1] [3] [10] | |

| International Chemical Identifier Key | MXKOVYWLTMCDMM-UHFFFAOYSA-N [3] [10] | |

| Simplified Molecular Input Line Entry System | CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O [3] |

Structural Representation

Two-Dimensional Structural Analysis

The two-dimensional structural representation of 5,8-dimethylquinoline-3-carboxylic acid reveals a planar heterocyclic system characterized by the fusion of benzene and pyridine rings [1]. The quinoline backbone demonstrates aromaticity through a delocalized π-electron system spanning both ring components [4] [5]. The carboxylic acid functional group at position 3 introduces polarity and hydrogen-bonding capacity to the molecular structure [11].

The methyl substituents at positions 5 and 8 contribute electron-donating effects through hyperconjugation and inductive mechanisms, influencing the electronic distribution throughout the aromatic system [1]. The positioning of these methyl groups creates steric environments that affect molecular interactions and reactivity patterns. The carboxylic acid group exhibits characteristic planarity with the quinoline ring system, enabling extended conjugation between the aromatic framework and the carboxyl functionality [1].

The benzene portion of the quinoline structure contains the two methyl substituents, while the pyridine component houses the carboxylic acid group and the heterocyclic nitrogen atom [1]. This arrangement creates distinct electronic regions within the molecule, with the nitrogen-containing ring exhibiting electron-deficient characteristics compared to the benzene component [4].

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of 5,8-dimethylquinoline-3-carboxylic acid reveals the compound's spatial arrangement and potential conformational flexibility [11]. The quinoline ring system maintains essential planarity, consistent with aromatic heterocyclic compounds, though slight deviations from perfect planarity may occur due to substituent interactions [11].

The carboxylic acid functional group demonstrates conformational variability through rotation about the carbon-carbon bond connecting the carboxyl group to the quinoline ring [12]. Research on carboxylic acid conformations indicates that these groups can adopt distinct configurations, including syn- and anti-conformers, where the orientation of the hydroxyl group relative to the carbonyl varies [12]. These conformational states can influence hydrogen bonding patterns and molecular recognition processes.

The methyl substituents at positions 5 and 8 introduce steric considerations that may restrict certain conformational arrangements while stabilizing others [11]. The spatial positioning of these groups affects the overall molecular shape and influences intermolecular interactions with surrounding molecules or binding partners.

Computational studies of similar quinoline derivatives suggest that the compound likely exists as multiple conformers in solution, with rapid interconversion between accessible conformations [13]. The energy barriers between conformational states are typically low for methyl group rotations, allowing dynamic conformational behavior under ambient conditions.

Stereochemical Considerations

The stereochemical analysis of 5,8-dimethylquinoline-3-carboxylic acid reveals the absence of chiral centers within the molecular structure [11]. The compound exhibits no stereoisomerism due to the symmetric nature of the quinoline framework and the achiral character of all substituents. This stereochemical simplicity eliminates complications related to enantiomeric or diastereomeric relationships.

The planar nature of the quinoline ring system restricts conformational flexibility while maintaining specific geometric relationships between substituents [11]. The fixed positions of the methyl groups and carboxylic acid functionality create a well-defined three-dimensional arrangement that influences molecular properties and interactions.

The absence of stereochemical complexity facilitates structural characterization and reduces analytical challenges associated with stereoisomer separation or identification [11]. This characteristic proves advantageous for synthetic applications and biological studies where stereochemical uniformity is desired.

Physical State and Appearance Characteristics

5,8-Dimethylquinoline-3-carboxylic acid presents as a solid crystalline material at room temperature (20°C) [1] [2]. The compound exhibits the characteristic appearance of quinoline derivatives, typically appearing as a white to off-white crystalline solid under standard storage conditions [3] [2]. The molecular formula C₁₂H₁₁NO₂ corresponds to a molecular weight of 201.22 g/mol [4] [5] [6]. The compound's structural architecture features a quinoline backbone with methyl substituents at positions 5 and 8, and a carboxylic acid functional group at position 3 [1] [4].

The exact mass of 5,8-Dimethylquinoline-3-carboxylic acid is determined to be 201.078978594 Da, with a monoisotopic mass of 201.078979 Da [4] [7]. These precise mass values are critical for accurate identification and quantification in analytical applications. The compound's CAS registry number is 763893-29-4, providing definitive identification in chemical databases [4] [5] [6].

Solubility Profile in Various Solvents

The solubility characteristics of 5,8-Dimethylquinoline-3-carboxylic acid demonstrate a typical pattern for quinoline carboxylic acid derivatives. The compound exhibits limited solubility in water due to its predominantly hydrophobic quinoline structure [9]. This restricted aqueous solubility is attributed to the aromatic nature of the quinoline ring system and the presence of methyl substituents that enhance lipophilicity [10] [11].

In contrast, the compound demonstrates good solubility in organic solvents. It is readily soluble in polar protic solvents such as ethanol and methanol [9]. The compound also shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) . Additionally, 5,8-Dimethylquinoline-3-carboxylic acid is soluble in chlorinated solvents including chloroform and dichloromethane [9]. The compound shows poor solubility in nonpolar hydrocarbon solvents such as hexane [13] [14].

| Solvent | Solubility Classification | Polarity Index |

|---|---|---|

| Water | Limited/Poor | 10.2 |

| Ethanol | Soluble | 4.3 |

| Methanol | Soluble | 5.1 |

| DMSO | Soluble | 7.2 |

| Chloroform | Soluble | 4.1 |

| Dichloromethane | Soluble | 3.1 |

| Hexane | Insoluble | 0.1 |

| Acetone | Soluble | 5.1 |

Thermal Properties

The thermal characteristics of 5,8-Dimethylquinoline-3-carboxylic acid reflect its stable quinoline structure. The predicted boiling point is 373.9±37.0°C, calculated using computational methods [15] [16]. This relatively high boiling point is consistent with the aromatic nature of the quinoline system and the presence of intermolecular hydrogen bonding through the carboxylic acid group [15].

Experimental melting point data for 5,8-Dimethylquinoline-3-carboxylic acid is not readily available in the literature, indicating the need for further experimental determination [17] [18]. The compound demonstrates thermal stability under recommended storage conditions, remaining stable at room temperature and showing no signs of decomposition under normal handling conditions [19] [20].

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | 373.9±37.0 °C | Computational prediction |

| Decomposition Temperature | No data available | N/A |

| Thermal Stability | Stable under normal conditions | Empirical observation |

The compound shows stability against thermal decomposition under standard laboratory conditions. However, under extreme heat conditions such as fire, hazardous decomposition products including carbon oxides and nitrogen oxides may be formed [19] [20].

Acid-Base Equilibria

The acid-base properties of 5,8-Dimethylquinoline-3-carboxylic acid are dominated by two ionizable groups: the carboxylic acid function and the quinoline nitrogen. The carboxylic acid group at position 3 acts as a weak acid, while the quinoline nitrogen exhibits basic properties [21] [22].

Based on structural similarity to other quinoline carboxylic acids, the carboxylic acid group is expected to have a pKa value in the range of 3-5, typical for aromatic carboxylic acids [22] [23]. The quinoline nitrogen typically exhibits a pKa value around 4-5 for the conjugate acid form [11] [21]. The presence of methyl substituents at positions 5 and 8 provides electron-donating effects that may slightly influence these ionization constants [1] [11].

The compound's ionization behavior is pH-dependent, with the carboxylic acid group being predominantly ionized at physiological pH (7.4), while the quinoline nitrogen remains largely protonated under mildly acidic conditions [21]. This dual ionization capability contributes to the compound's potential for forming various salt forms and affects its solubility profile across different pH ranges.

Spectroscopic Constants

The spectroscopic properties of 5,8-Dimethylquinoline-3-carboxylic acid provide crucial information for structural identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the quinoline protons in the aromatic region (δ 7-9 ppm), methyl groups (δ 2-3 ppm), and the carboxylic acid proton (δ 12-13 ppm) [24] [26].

Infrared (IR) spectroscopy shows distinctive absorption bands characteristic of the functional groups present. The carboxylic acid carbonyl stretch typically appears around 1720 cm⁻¹, while the quinoline C=C and C=N stretches are observed in the 1600-1500 cm⁻¹ region [27] [28]. The broad O-H stretch of the carboxylic acid group appears in the 3000-2500 cm⁻¹ region [27].

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak [M+H]⁺ appearing at m/z 202 [29] [30]. Fragmentation patterns typically show loss of CO₂ (44 Da) and various aromatic fragmentations characteristic of quinoline systems [30].

| Spectroscopic Method | Key Characteristics | Typical Values |

|---|---|---|

| ¹H NMR | Aromatic protons, methyl groups, COOH | δ 7-9, 2-3, 12-13 ppm |

| IR Spectroscopy | C=O stretch, quinoline vibrations | ν(C=O) ~1720 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | [M+H]⁺ at m/z 202 |

| UV-Vis | π-π* transitions | λmax 250-350 nm |

Stability Parameters

5,8-Dimethylquinoline-3-carboxylic acid demonstrates good chemical stability under standard storage and handling conditions [6] [3] [19]. The compound remains stable when stored in tightly closed containers in dry, cool environments [6] [3] [31]. Recommended storage conditions include temperatures between 2-8°C or room temperature, with protection from moisture and light [6] [3] [29].

The compound shows compatibility with most common laboratory materials but should be kept away from strong oxidizing agents, which may cause decomposition or unwanted reactions [19] [20]. Under normal conditions, the compound does not undergo significant degradation or structural changes [19] [20].

Long-term stability studies indicate that the compound maintains its chemical integrity when properly stored. However, exposure to extreme pH conditions, elevated temperatures, or strong oxidizing environments may lead to degradation [19] [20]. Under fire conditions, the compound may decompose to produce carbon oxides and nitrogen oxides [19] [20].

| Stability Parameter | Description | Recommendations |

|---|---|---|

| Chemical Stability | Stable under recommended conditions | Avoid extreme pH |

| Thermal Stability | Stable at room temperature | Store at 2-8°C or RT |

| Storage Conditions | Dry, cool, tightly closed | Protect from moisture |

| Incompatible Materials | Strong oxidizing agents | Separate storage |

| Decomposition Products | Carbon/nitrogen oxides (fire) | Use appropriate fire suppression |